

Application Notes and Protocols for N-Alkylation of 6-Amino-2-methylnicotinonitrile

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Compound of Interest

Compound Name: 6-Amino-2-methylnicotinonitrile

Cat. No.: B066311

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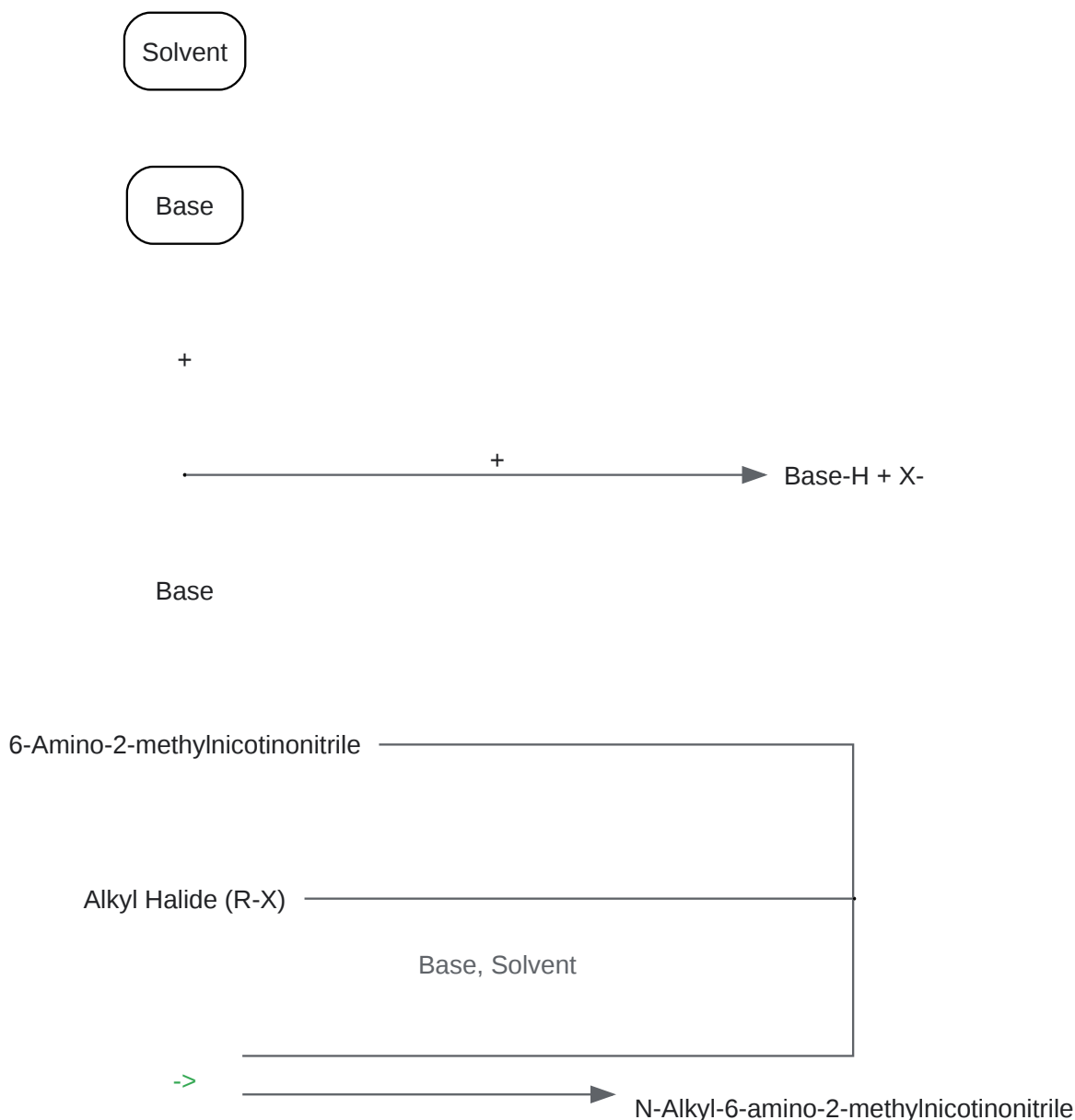
This document provides a detailed experimental procedure for the N-alkylation of **6-Amino-2-methylnicotinonitrile**, a common synthetic transformation in medicinal chemistry and drug development for the generation of compound libraries and the exploration of structure-activity relationships (SAR). The protocol described herein utilizes a standard approach involving an alkyl halide and a strong base.

Introduction

N-alkylation of amino-heterocycles is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry. The introduction of alkyl groups on a nitrogen atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. **6-Amino-2-methylnicotinonitrile** serves as a versatile scaffold, and its N-alkylation provides access to a diverse range of derivatives for biological screening. The following protocol outlines a general and robust method for the selective N-monoalkylation of this substrate.

General Reaction Scheme

The N-alkylation of **6-Amino-2-methylnicotinonitrile** is typically achieved by deprotonation of the amino group with a suitable base, followed by nucleophilic attack on an alkyl halide.



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Caption: General reaction for the N-alkylation of **6-Amino-2-methylnicotinonitrile**.

Experimental Protocol: N-Methylation of 6-Amino-2-methylnicotinonitrile

This protocol details the N-methylation of **6-Amino-2-methylnicotinonitrile** using methyl iodide as the alkylating agent and sodium hydride as the base. This procedure can be adapted for other alkyl halides with minor modifications to the reaction conditions.

Materials and Reagents

Reagent	Molecular Weight (g/mol)	Quantity (mmol)	Mass/Volume
6-Amino-2-methylnicotinonitrile	133.15	1.0	133 mg
Sodium Hydride (60% dispersion in oil)	24.00	1.2	48 mg
Methyl Iodide	141.94	1.1	70 μ L (156 mg)
Anhydrous Tetrahydrofuran (THF)	-	-	10 mL
Saturated Ammonium Chloride Solution	-	-	As needed
Ethyl Acetate	-	-	As needed
Brine	-	-	As needed
Anhydrous Sodium Sulfate	-	-	As needed

Equipment

- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Septum and needles
- Argon or Nitrogen gas inlet
- Ice bath

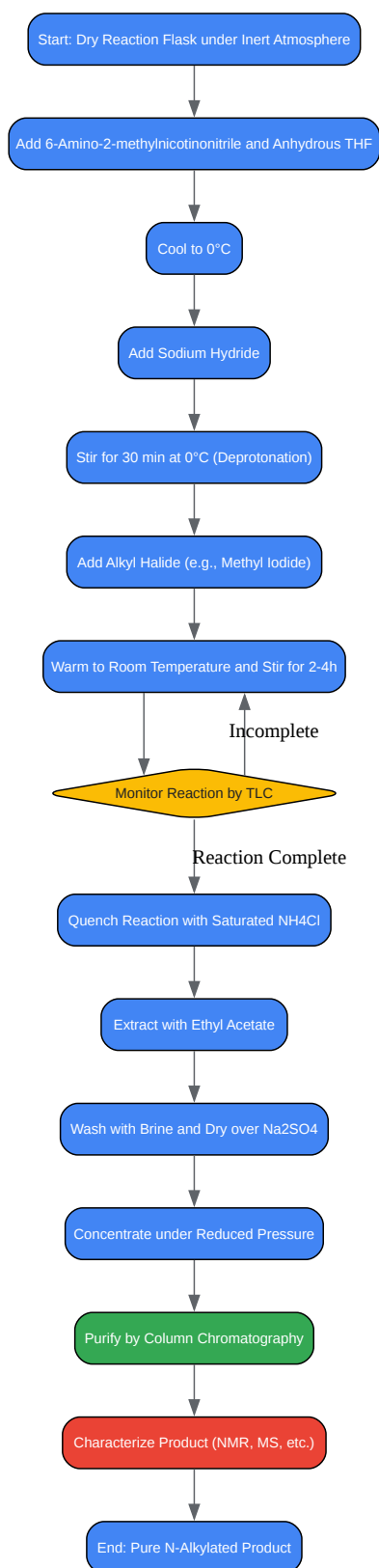
- Heating mantle or oil bath
- Thin Layer Chromatography (TLC) plates (silica gel)
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

Procedure

- Reaction Setup:
 - To a dry 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add **6-Amino-2-methylnicotinonitrile** (133 mg, 1.0 mmol).
 - Add anhydrous THF (10 mL) to dissolve the starting material.
 - Cool the solution to 0 °C using an ice bath.
- Deprotonation:
 - Carefully add sodium hydride (60% dispersion in oil, 48 mg, 1.2 mmol) to the stirred solution in portions.
 - Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
- Alkylation:
 - Slowly add methyl iodide (70 µL, 1.1 mmol) to the reaction mixture dropwise via a syringe.
 - After the addition, remove the ice bath and allow the reaction to warm to room temperature.
 - Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

- Work-up:
 - Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C.
 - Carefully quench the reaction by the slow addition of saturated ammonium chloride solution until gas evolution ceases.
 - Add water (10 mL) and transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and wash with brine (20 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.
 - Combine the fractions containing the pure product and evaporate the solvent to yield the N-methylated product.

Experimental Workflow



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Caption: Workflow for the N-alkylation of **6-Amino-2-methylnicotinonitrile**.

Data Presentation and Characterization

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques. The following table provides an example of how to summarize the results.

Product	Starting Material (mmol)	Alkylating Agent (mmol)	Yield (%)	Purity (by HPLC/NMR)	¹ H NMR (δ, ppm)	MS (m/z) [M+H] ⁺
N-Methyl-6-amino-2-methylnicotinonitrile	1.0	1.1 (Methyl Iodide)	e.g., 85	e.g., >98%	Characteristic peaks for N-CH ₃ , aromatic protons, etc.	e.g., 148.08
N-Ethyl-6-amino-2-methylnicotinonitrile	1.0	1.1 (Ethyl Iodide)	e.g., 82	e.g., >97%	Characteristic peaks for N-CH ₂ CH ₃ , aromatic protons, etc.	e.g., 162.10
N-Benzyl-6-amino-2-methylnicotinonitrile	1.0	1.1 (Benzyl Bromide)	e.g., 78	e.g., >98%	Characteristic peaks for N-CH ₂ Ph, aromatic protons, etc.	e.g., 224.12

Note: The data in this table are illustrative examples. Actual results will vary based on experimental conditions.

Troubleshooting and Safety Precautions

- **Low Yield:** If the yield is low, ensure all reagents are anhydrous, as water will quench the sodium hydride. The reaction time or temperature may also need to be optimized. Over-alkylation to form a dialkylated product can sometimes occur; using a slight excess of the aminopyridine or a less reactive alkylating agent can mitigate this. A milder base such as potassium carbonate in DMF at elevated temperatures can also be considered to avoid side reactions.^[1]
- **Safety:** Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas, which is flammable. Handle it with extreme care in a fume hood and under an inert atmosphere. Methyl iodide is a toxic and carcinogenic substance; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be performed in a well-ventilated fume hood.

This protocol provides a general framework for the N-alkylation of **6-Amino-2-methylnicotinonitrile**. Researchers are encouraged to optimize the conditions for their specific alkylating agent and desired scale.

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References

- 1. benchchem.com [benchchem.com]
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